An In-depth Technical Guide to 8-Phenyloctan-1-ol: Chemical Properties and Structure
An In-depth Technical Guide to 8-Phenyloctan-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 8-Phenyloctan-1-ol, a synthetic organic compound with applications in the fragrance and material science industries.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Chemical and Physical Properties
8-Phenyloctan-1-ol is an amphiphilic molecule, characterized by a phenyl ring connected to an eight-carbon aliphatic chain that terminates in a hydroxyl group.[1] This unique structure, combining both hydrophobic and hydrophilic moieties, is key to its physical and chemical behavior.[1]
| Property | Value | Source |
| CAS Number | 10472-97-6 | [1][2][3] |
| Molecular Formula | C14H22O | [1][2][3] |
| Molecular Weight | 206.32 g/mol | [1][2][3] |
| IUPAC Name | 8-phenyloctan-1-ol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 126-128°C at 0.2 mmHg | [3][4] |
| Density | 0.942 g/mL at 20°C | [3][5] |
| Refractive Index | 1.5060 at 20°C | [3][4] |
| Water Solubility | Not miscible or difficult to mix with water | [3][4] |
| Stability | Stable. Incompatible with strong oxidizing agents. Combustible. | [3][4] |
| pKa (Predicted) | 15.20 ± 0.10 | [3][4] |
Structural Information
The structural details of 8-Phenyloctan-1-ol have been determined using various spectroscopic methods.
| Identifier | Value | Source |
| Canonical SMILES | C1=CC=C(C=C1)CCCCCCCCO | [1][2] |
| InChI | InChI=1S/C14H22O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12,15H,1-4,6,9-10,13H2 | [1][2] |
| InChIKey | MGIGATOGROSKNW-UHFFFAOYSA-N | [1][2] |
Synthesis and Experimental Protocols
The synthesis of 8-Phenyloctan-1-ol is not found in nature and is achieved through synthetic organic chemistry.[1] Common methods for its preparation include the reduction of aromatic ketones and alkylation reactions.[1]
Experimental Workflow: Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of 8-Phenyloctan-1-ol.
A detailed experimental protocol for the synthesis of 8-phenyloctan-1-ol and its derivatives via sodium borohydride reduction of the corresponding ketone has been reported in the Journal of the Iranian Chemical Society.[1] Another approach involves the palladium-catalyzed alkylation of phenols with allyl alcohols, as described in the Journal of Organic Chemistry.[1]
Optimized reaction conditions for transition metal-catalyzed couplings to form the phenyl-alkyl bond have utilized non-polar solvents like benzene with aluminum trichloride catalysis at controlled temperatures of 0-10°C.[1] Subsequent hydrolysis steps are effectively carried out in protic solvents such as methanol or ethanol at temperatures ranging from 20-60°C.[1]
Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation and characterization of 8-Phenyloctan-1-ol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the molecular structure by identifying the different types of atoms and their arrangements.[1]
-
Infrared (IR) Spectroscopy: The hydroxyl group (-OH) in 8-Phenyloctan-1-ol exhibits a characteristic broad absorption band in the IR spectrum, typically around 3600 cm⁻¹.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to identify and quantify the compound, particularly in complex mixtures, by separating its components and analyzing their mass spectra.[1]
Safety and Handling
8-Phenyloctan-1-ol is classified with the GHS07 pictogram, indicating it can cause skin and serious eye irritation.[2][3][5]
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/ eye protection/ face protection.[2][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
It is essential to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles and gloves.[7][8] The compound is combustible and should be stored in a cool, dry place away from strong oxidizing agents.[3][4]
Applications and Research Interest
8-Phenyloctan-1-ol is a versatile compound with several potential applications:
-
Fragrance and Flavor Industry: It possesses a pleasant floral odor, making it a candidate for use as a fragrance ingredient in perfumes, cosmetics, and household products.[1]
-
Material Science: The presence of both a long, hydrophobic alkyl chain and an aromatic group suggests its potential use in the development of new materials with specific properties, such as self-assembly or liquid crystal formation.[1]
-
Biomedical Research: Derivatives of 8-phenyloctan-1-ol have been explored in drug discovery due to their ability to interact with certain biological targets, although further research is required to determine their efficacy and safety.[1]
-
Chemical Intermediate: It serves as a precursor in the synthesis of more complex organic molecules.[1]
Logical Relationships in Chemical Reactivity
The chemical reactivity of 8-Phenyloctan-1-ol is primarily dictated by its two main functional components: the hydroxyl group and the phenyl ring.
Caption: Reactivity map of 8-Phenyloctan-1-ol based on its functional groups.
References
- 1. Buy 8-Phenyloctan-1-ol | 10472-97-6 [smolecule.com]
- 2. 8-Phenyloctan-1-ol | C14H22O | CID 517850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-PHENYL-1-OCTANOL | 10472-97-6 [chemicalbook.com]
- 4. 8-PHENYL-1-OCTANOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 8-Phenyl-1-octanol 98 GC 10472-97-6 [sigmaaldrich.com]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
